molecular formula C9H11NO4 B1529371 3-Amino-4,5-dimethoxybenzoic acid CAS No. 861556-80-1

3-Amino-4,5-dimethoxybenzoic acid

Cat. No. B1529371
CAS RN: 861556-80-1
M. Wt: 197.19 g/mol
InChI Key: HEPJDTPDDWAKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,5-dimethoxybenzoic acid is a type of methoxybenzoic acid. It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It’s a conjugate acid of a 3,5-dimethoxybenzoate .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO4 . The structure includes a benzoic acid core substituted by methoxy groups at positions 3 and 5 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been used in various reactions. For instance, 2,3-dimethoxybenzoic acid has been used to synthesize novel benzamide compounds .

Scientific Research Applications

Synthesis of Quinazoline Derivatives

Role in the Synthesis of 4-Anilinoquinazoline Derivatives

Another significant application of 3-Amino-4,5-dimethoxybenzoic acid is in the synthesis of 4-Anilinoquinazoline derivatives. These compounds, derived from the amino acid, are important due to the pharmacophore's role in ATP-competitive inhibitors of several protein kinase enzymes (S. Rocco et al., 2004).

Application in Unnatural Amino Acid Synthesis

The amino acid has also been utilized in creating unnatural amino acids that mimic a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers. This reflects its versatility in the field of peptide synthesis and modification (J. Nowick et al., 2000).

Involvement in Redox Properties of Activated Carbon

This compound has been involved in imparting redox properties to activated carbon, showing its application in material science and engineering. The diazotization of this compound has enhanced the grafting yield and functionalization of activated carbon (E. Lebègue et al., 2012).

Role in Synthesizing Antifungal Agents

The compound has been a precursor in synthesizing derivatives with potential antifungal activities, indicating its significance in pharmaceutical and bioactive compound synthesis (V. Misra & V. Saxena, 1976).

Fabrication of Organometallic Crystalline Materials

Its use extends to the fabrication of organometallic crystalline materials. The functionality and intermolecular interactions of this compound derivatives have been tailored to create responsive materials (A. Bacchi et al., 2012).

Safety and Hazards

While specific safety and hazard information for 3-Amino-4,5-dimethoxybenzoic acid is not available, it’s generally recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

properties

IUPAC Name

3-amino-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPJDTPDDWAKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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